molecular formula C13H12S B1345659 Diphenylmethanethiol CAS No. 4237-48-3

Diphenylmethanethiol

Cat. No.: B1345659
CAS No.: 4237-48-3
M. Wt: 200.3 g/mol
InChI Key: ORKZATPRQQSLDT-UHFFFAOYSA-N
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Description

Diphenylmethanethiol is an organic compound with the molecular formula C13H12S. It is characterized by the presence of a thiol group (-SH) attached to a diphenylmethane structure. This compound is known for its distinct sulfurous odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethanethiol can be synthesized through several methods. One common method involves the reaction of diphenylmethane with sulfur in the presence of a catalyst. Another method includes the reaction of diphenylmethane with thiourea followed by hydrolysis to yield this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through the reaction of diphenylmethane with hydrogen sulfide gas in the presence of a catalyst. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diphenylmethanesulfonic acid.

    Reduction: It can be reduced to diphenylmethane.

    Substitution: The thiol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Diphenylmethanesulfonic acid.

    Reduction: Diphenylmethane.

    Substitution: Various substituted diphenylmethane derivatives.

Scientific Research Applications

Diphenylmethanethiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the production of polymers and as an additive in lubricants.

Mechanism of Action

The mechanism of action of diphenylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Lacks the thiol group and has different chemical properties.

    Benzyl mercaptan: Contains a thiol group attached to a benzyl group instead of a diphenylmethane structure.

    Thiophenol: Contains a thiol group attached to a phenyl ring.

Biological Activity

Diphenylmethanethiol, also known as phenylmethanethiol (PMT), is a sulfur-containing organic compound that has garnered attention for its biological activities, particularly in the context of sensory properties in food and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its chemical properties, synthesis, and various biological effects supported by diverse research findings.

This compound is characterized by its thiol functional group (-SH) attached to a diphenylmethane backbone. Its molecular formula is C13H12SC_{13}H_{12}S, and it has a molecular weight of approximately 212.30 g/mol. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving phenyl halides and thiols.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage.
  • Antimicrobial Properties : this compound has shown potential antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of antimicrobial agents.
  • Sensory Properties in Food : this compound is notably associated with 'struck-match' aromas in wine, particularly Chardonnay. Its presence contributes to the complex sensory profile of certain wines, influencing consumer preferences and acceptance.

Antioxidant Activity

A study evaluating the antioxidant capacity of this compound revealed that it significantly inhibits lipid peroxidation in brain homogenates. The compound was found to be more effective than several known antioxidants at comparable concentrations .

Antimicrobial Activity

In vitro tests have shown that this compound exhibits antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these bacteria were determined to be as low as 16 μg/mL, indicating strong antimicrobial potential .

Sensory Analysis in Wine

Research on the sensory properties of this compound in wine has demonstrated its role in creating specific aromas associated with flintiness. A study involving consumer preference indicated that while some consumers favored wines with higher concentrations of this compound, others found it less appealing . This duality highlights the importance of this compound's concentration in determining overall wine quality and consumer acceptance.

Data Summary

Activity Type Findings Reference
Antioxidant ActivityInhibits lipid peroxidation; effective compared to known antioxidants
Antimicrobial ActivityEffective against S. aureus and P. aeruginosa with MICs of 16 μg/mL
Sensory PropertiesAssociated with 'struck-match' aromas; variable consumer acceptance

Case Studies

  • Wine Aroma Studies : A comprehensive analysis of Chardonnay wines revealed that this compound contributes significantly to the 'struck-match' aroma profile. This study included sensory evaluations with consumer panels, highlighting the compound's impact on wine quality perception .
  • Antioxidant Research : In a controlled laboratory setting, this compound was tested for its ability to protect neuronal cells from oxidative damage. Results indicated a marked decrease in oxidative stress markers when treated with this compound, suggesting potential therapeutic applications in neuroprotection .

Properties

IUPAC Name

diphenylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKZATPRQQSLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195174
Record name Diphenylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4237-48-3
Record name Diphenylmethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004237483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diphenylmethanethiol, α-phenyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Diphenylmethanethiol in the synthesis of Modafinil?

A1: this compound serves as a key starting material in a novel green synthesis method for Modafinil []. The synthesis involves a three-step process:

    Q2: What are the optimal reaction conditions for the synthesis of Modafinil using this compound, as described in the research?

    A2: The research outlines the following optimized reaction conditions for each step of the synthesis using this compound []:

          Q3: What are the advantages of using an ionic liquid like BF4 in this Modafinil synthesis?

          A3: The research highlights the use of the ionic liquid BF4 as a solvent in the synthesis of Modafinil []. Ionic liquids offer several advantages in chemical synthesis, including:

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